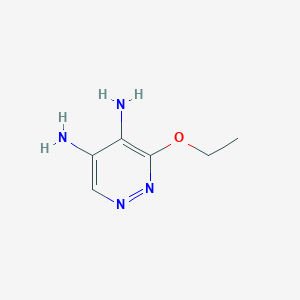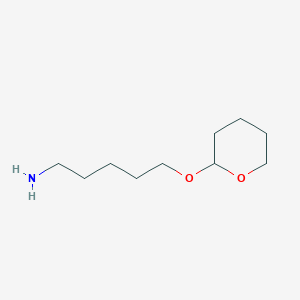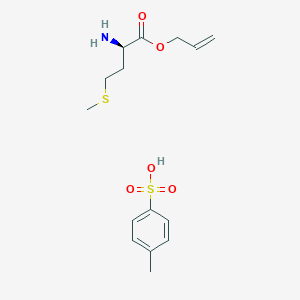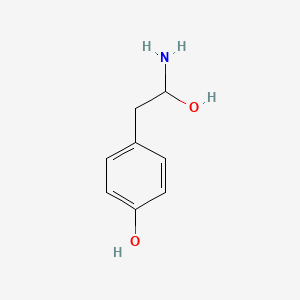![molecular formula C10H9Cl2N5 B13104109 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine CAS No. 79605-05-3](/img/structure/B13104109.png)
4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is a chemical compound with the molecular formula C10H9Cl2N3 It is characterized by the presence of two chlorine atoms and two dimethylamino groups attached to a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine typically involves the chlorination of a bipyrimidine precursor followed by the introduction of dimethylamino groups. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 4,6-Dichloro-N,N-dimethylnicotinamide
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine
Uniqueness
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is unique due to its bipyrimidine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
79605-05-3 |
|---|---|
Molecular Formula |
C10H9Cl2N5 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3 |
InChI Key |
FFDDKZIVVPDOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)



![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
